molecular formula C14H17NS B3005158 1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine CAS No. 878714-33-1

1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine

Cat. No.: B3005158
CAS No.: 878714-33-1
M. Wt: 231.36
InChI Key: SLNCZFKZHDRCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the databases I have access to .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a phenyl ring (a six-membered carbon ring) substituted with a methyl group at the 4-position. This is linked via a methanamine group to a thiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom) substituted with a methyl group at the 2-position .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

Properties

IUPAC Name

1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-11-3-6-13(7-4-11)9-15-10-14-8-5-12(2)16-14/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNCZFKZHDRCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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